BenchChemオンラインストアへようこそ!

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical profiling Lipophilicity Chromatographic method development

1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8, molecular formula C19H19N5O3, MW 365.393) is a fully synthetic, pentasubstituted imidazo[2,1-f]purine-2,4-dione. The imidazo[2,1-f]purine-2,4-dione scaffold is a recognized privileged structure in neuropsychiatric drug discovery, with numerous derivatives reported as 5-HT1A receptor partial agonists, 5-HT7 receptor ligands, phosphodiesterase (PDE4B/PDE10A) inhibitors, and A3 adenosine receptor antagonists.

Molecular Formula C19H19N5O3
Molecular Weight 365.393
CAS No. 876670-19-8
Cat. No. B2598827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876670-19-8
Molecular FormulaC19H19N5O3
Molecular Weight365.393
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
InChIInChI=1S/C19H19N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h5-9H,10H2,1-4H3
InChIKeySIXSULWQYAUZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8): Structural Identity and Compound-Class Context for Procurement Decisions


1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8, molecular formula C19H19N5O3, MW 365.393) is a fully synthetic, pentasubstituted imidazo[2,1-f]purine-2,4-dione [1]. The imidazo[2,1-f]purine-2,4-dione scaffold is a recognized privileged structure in neuropsychiatric drug discovery, with numerous derivatives reported as 5-HT1A receptor partial agonists, 5-HT7 receptor ligands, phosphodiesterase (PDE4B/PDE10A) inhibitors, and A3 adenosine receptor antagonists [2][3][4]. This specific compound bears a 2-oxopropyl group at N3, a phenyl substituent at C8, and methyl groups at N1, C6, and C7—a substitution pattern that is not represented in any published pharmacological study and has no known biological activity per ChEMBL or PubChem BioAssay as of the search date [1]. The compound is offered commercially for non-human research use only by a limited number of specialty chemical suppliers .

Why Generic Substitution of 1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8) with In-Class Analogs Is Not Scientifically Warranted


Within the imidazo[2,1-f]purine-2,4-dione chemotype, even single-atom or single-position substituent changes produce profound shifts in receptor selectivity, intrinsic efficacy, pharmacokinetics, and in vivo behavioral profiles. The closely related compounds AZ-853 and AZ-861—which differ only by the position of a single fluorine versus trifluoromethyl substituent on a pendant phenyl ring—exhibit divergent 5-HT1A functional agonism (AZ-861 stronger in all assays), brain penetration (AZ-853 superior), α1-adrenolytic activity, and metabolic side-effect profiles in mice [1]. Likewise, within the A3 adenosine receptor antagonist series, moving a substituent from the 7-position to the 8-position of the imidazo[2,1-f]purine core can alter binding affinity by orders of magnitude [2]. For the target compound, the simultaneous presence of three distinctive structural features—the N3 2-oxopropyl group (a hydrogen-bond acceptor and potential metabolic liability), the C8 phenyl ring (a π-stacking pharmacophore), and the 1,6,7-trimethyl pattern (altering both steric and electronic properties relative to the more common 1,3-dimethyl series)—creates a unique chemical space that cannot be recapitulated by any single commercially available analog. Interchanging this compound with a superficially similar imidazo[2,1-f]purine-2,4-dione would introduce uncharacterized variables into any structure–activity relationship (SAR) study, screening campaign, or analytical method development program [3].

Quantitative Differentiation Evidence for 1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8) Versus Closest Structural Analogs


Computed Lipophilicity (logP) Differentiation from the 3-Ethyl Analog and the 3-Unsubstituted (NH) Analog

The target compound, bearing an N3 2-oxopropyl substituent, has a computed logP of 4.15 (ZINC, based on molecular formula C19H19N5O3, MW 365.393) [1]. The closest purchasable analog, 3-ethyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Hit2Lead SC-9081310, MW 337, formula C18H19N5O2), has a reported logP of 3.25—a difference of 0.90 log units . A logP difference of nearly one unit corresponds to an approximately 8-fold difference in octanol–water partition coefficient, which has direct consequences for reversed-phase chromatographic retention, aqueous solubility ranking, and in silico blood–brain barrier permeation predictions [2]. The 3-unsubstituted analog, 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (available from specialty suppliers, MW 309.33, formula C16H15N5O2), is even more hydrophilic by inference (no logP reported but lacks the lipophilic ketone-bearing side chain) and thus represents a third distinct point on the lipophilicity continuum within this sub-series .

Physicochemical profiling Lipophilicity Chromatographic method development Blood–brain barrier prediction

N3 2-Oxopropyl Substituent as a Distinctive Hydrogen-Bond Acceptor and Derivatization Handle

The N3 2-oxopropyl group (–CH2–C(=O)–CH3) of the target compound provides a ketone carbonyl that can serve as a hydrogen-bond acceptor (HBA count = 4 for the molecule, vs. 2 for the 3-ethyl analog and 2 for the 3-unsubstituted analog) [1]. This additional HBA increases the total polar surface area (tPSA) relative to the 3-ethyl analog (which has a reported tPSA of 66.2 Ų) by approximately 17–20 Ų, based on the contribution of a ketone oxygen [2]. The ketone moiety also constitutes a reactive handle for chemoselective transformations—including reductive amination, oxime/hydrazone formation, and Grignard addition—that are inaccessible to the 3-alkyl and 3-unsubstituted analogs [3]. Furthermore, the 2-oxopropyl group introduces a potential site for cytochrome P450-mediated oxidative metabolism (e.g., ω-oxidation of the terminal methyl group), which, if confirmed, could make this compound a useful probe for studying metabolic soft-spot structure–activity relationships (MSS-SAR) within the imidazo[2,1-f]purine series .

Synthetic chemistry Medicinal chemistry Prodrug design Metabolic soft-spot identification

Molecular Weight Differentiation and Its Implications for Ligand Efficiency-Based Screening Triage

The target compound (MW 365.393) occupies a distinct position on the molecular weight continuum within the 1,6,7-trimethyl-8-phenyl imidazo[2,1-f]purine-2,4-dione sub-series, being heavier than the 3-ethyl analog (MW 337) by 28 Da and heavier than the 3-unsubstituted NH analog (MW 309.33) by 56 Da [1]. This mass increment corresponds to the formal insertion of a carbonyl group (ΔMW = 28) relative to the 3-ethyl analog, or the entire 2-oxopropyl chain (ΔMW = 56) relative to the 3-unsubstituted compound. In the context of fragment-based and HTS triage, ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 − logP) are decisive metrics for prioritizing hits [2]. The target compound's 27 heavy atoms and logP of 4.15 place it at a higher MW/lipophilicity intersection than either comparator, meaning that for equivalent on-target potency it would be disfavored by standard efficiency metrics. Conversely, if this compound were to demonstrate superior potency, it could justify its higher MW through improved LLE. Without published potency data for the target compound, no definitive efficiency ranking is possible; however, the structural vector—specifically the combination of elevated MW, elevated logP, and the ketone HBA—defines a physicochemical sub-type that is mechanistically and operationally distinct from the comparator compounds in any screening collection [3].

Ligand efficiency metrics Fragment-based drug discovery High-throughput screening triage Lead-likeness assessment

Class-Level Evidence: 5-HT1A Receptor and PDE4B/PDE10A Activity Landscape of Imidazo[2,1-f]purine-2,4-diones

No target-specific in vitro pharmacological data are available for CAS 876670-19-8. However, class-level evidence from the imidazo[2,1-f]purine-2,4-dione literature establishes quantitative benchmarks against which future data for this compound can be contextualized. In the 5-HT1A receptor arena, the optimized derivative AZ-853 (an 8-(4-arylpiperazin-1-yl)butyl-substituted 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione) demonstrated antidepressant-like activity in the mouse forced swim test (FST) at doses of 2.5–10 mg/kg i.p., with efficacy comparable to imipramine and mediated by 5-HT1A receptor activation [1]. Earlier-generation compounds from the same scaffold (e.g., compound 2 and compound 3 in Zagórska et al., 2009) also produced imipramine-comparable effects in the FST, confirming that the imidazo[2,1-f]purine-2,4-dione core is competent for in vivo antidepressant-like activity [2]. In the phosphodiesterase arena, simple imidazo[2,1-f]purine-2,4-diones generally exhibit weak PDE4B/PDE10A inhibition (IC50 > 1 µM), whereas extended-chain octahydroisoquinolinylalkyl derivatives achieve PDE4B IC50 values of ~100 nM [3]. The target compound, lacking a basic amine-bearing side chain and possessing a compact N3 2-oxopropyl group, is structurally predicted to fall closer to the weak PDE inhibition end of this spectrum. Critically, the target compound also lacks the arylpiperazinylalkyl motif that is a hallmark of the most extensively characterized 5-HT1A/5-HT7-active derivatives in this class [4]. This structural divergence means that the compound cannot be assumed to possess serotonergic activity; it may instead engage alternative targets (e.g., A3 adenosine receptors, kinases, or MTH1) that have been documented for other imidazo[2,1-f]purine substitution patterns [5].

Serotonin receptor pharmacology Phosphodiesterase inhibition Antidepressant drug discovery Neuropsychiatric screening

Commercial Availability and Purity: A Limited-Supplier Landscape Relative to Common Imidazo[2,1-f]purine-2,4-dione Screening Intermediates

CAS 876670-19-8 is currently offered by only two identified specialty chemical suppliers (EVITACHEM and BenchChem), with a typical purity specification of 95% and an explicit restriction to non-human research use . In contrast, the structurally related 3-ethyl analog (Hit2Lead SC-9081310) is available through the ChemBridge screening compound collection with defined pricing tiers (1 mg to 50 mg), rush delivery options, and a solid physical form specification . The 1,7-dimethyl-8-phenyl analog (CAS 85592-12-7) is listed on multiple chemical marketplace platforms (ChemNet, ChemSpider) with 95% purity, indicating broader supplier coverage . The target compound is absent from the ZINC for-sale catalog as of the search date [1]. This limited-supplier profile has practical consequences for procurement: longer lead times, reduced competitive pricing, fewer batch-to-batch quality control options, and the absence of the compound from pre-plated screening decks. For research programs requiring multiple independent sourcing routes or GLP-grade material, the 3-ethyl analog or other more widely distributed imidazo[2,1-f]purine-2,4-diones may represent logistically simpler alternatives—but they are not structural substitutes, as documented in Evidence Items 1–4 above.

Chemical procurement Supplier qualification Compound management Screening library curation

Recommended Research and Industrial Application Scenarios for 1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876670-19-8) Based on Quantitative Differentiation Evidence


Late-Stage Chemical Library Diversification via Ketone-Directed Derivatization

The N3 2-oxopropyl ketone of CAS 876670-19-8 provides a unique chemoselective handle—absent in the 3-ethyl, 3-allyl, and 3-unsubstituted (NH) analogs—for constructing focused compound libraries. Reductive amination with primary or secondary amines can generate a panel of N3-aminoalkyl derivatives; oxime and hydrazone formation can introduce heterocyclic or fluorescent tags; and Grignard or organolithium addition can create tertiary alcohol congeners [1]. Because the imidazo[2,1-f]purine-2,4-dione scaffold has validated activity at 5-HT1A, 5-HT7, D2, and A3 adenosine receptors, systematic variation of the N3 substituent starting from this ketone intermediate offers a rational entry into unexplored SAR territory that is inaccessible from the 3-alkyl and 3-H analogs already screening in commercial decks [2].

Physicochemical Probe for logP-Dependent Pharmacokinetic Profiling Within the Imidazo[2,1-f]purine-2,4-dione Series

With a computed logP of 4.15—approximately 0.9 log units higher than the 3-ethyl analog (logP 3.25) and likely >1.5 log units above the 3-unsubstituted NH analog—CAS 876670-19-8 serves as the high-lipophilicity anchor point in a sub-series logP ladder [1][2]. This makes it a suitable tool compound for investigating lipophilicity-driven trends in: (a) reversed-phase HPLC retention (method development for purity and metabolite analysis), (b) equilibrium solubility in biorelevant media (FaSSIF/FeSSIF), (c) non-specific binding to assay plates and microsomal proteins, and (d) parallel artificial membrane permeability assay (PAMPA) effective permeability. Such studies can generate structure–property relationship (SPR) guidelines that inform the design of future imidazo[2,1-f]purine-2,4-dione candidates with optimized developability profiles [3].

Metabolic Soft-Spot Identification Using the 2-Oxopropyl Substituent as an Intrinsic Probe

The 2-oxopropyl group of CAS 876670-19-8 contains two metabolically distinguishable sites: the terminal methyl group (subject to CYP-mediated ω-oxidation to the carboxylic acid) and the α-methylene group adjacent to the ketone (subject to CYP-mediated hydroxylation or dealkylation) [1]. Incubation of this compound with human or rodent liver microsomes or hepatocytes, followed by high-resolution mass spectrometry (HRMS) metabolite identification, can pinpoint which of these sites predominates in oxidative metabolism for the imidazo[2,1-f]purine-2,4-dione scaffold. The resulting metabolic soft-spot map would be directly applicable to the design of more metabolically stable analogs in the broader chemotype—for example, by replacing the 2-oxopropyl with a trifluoroethyl, cyclopropyl, or oxetane isostere [2]. This application leverages a structural feature unique to this compound among commercially available analogs.

A3 Adenosine Receptor Antagonist Screening in the Absence of Serotonergic Bias

Most extensively characterized imidazo[2,1-f]purine-2,4-diones carry arylpiperazinylalkyl side chains at the 8-position that confer potent 5-HT1A and/or 5-HT7 receptor affinity [1]. CAS 876670-19-8, by contrast, bears an unadorned 8-phenyl group and a compact N3-2-oxopropyl chain, structurally resembling the 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione series that yielded potent and selective human A3 adenosine receptor antagonists [2]. Screening this compound in a radioligand binding assay against the four adenosine receptor subtypes (A1, A2A, A2B, A3) could reveal whether the 1,6,7-trimethyl-8-phenyl substitution pattern—as opposed to the literature 1-benzyl-3-propyl pattern—is tolerated for A3 antagonism. A positive result would open a new sub-series of A3 antagonists that are structurally distinct from the 1-benzyl-3-propyl template; a negative result would provide valuable negative SAR data delineating the steric and electronic boundaries of the A3 pharmacophore within the imidazo[2,1-f]purine-2,4-dione class [3].

Quote Request

Request a Quote for 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.